molecular formula C24H30N2O6S B2422924 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 922126-12-3

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2422924
CAS No.: 922126-12-3
M. Wt: 474.57
InChI Key: RXOWTJSNNQPPBC-UHFFFAOYSA-N
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C24H30N2O6S and its molecular weight is 474.57. The purity is usually 95%.
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Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O6S/c1-16(2)9-10-26-19-7-5-17(13-21(19)32-15-24(3,4)23(26)27)25-33(28,29)18-6-8-20-22(14-18)31-12-11-30-20/h5-8,13-14,16,25H,9-12,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOWTJSNNQPPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic compound that has gained attention for its potential biological activities. This article reviews its biological properties, including mechanisms of action and therapeutic implications.

Chemical Structure and Properties

The compound's molecular formula is C21H27N3O4SC_{21}H_{27}N_{3}O_{4}S with a molecular weight of approximately 385.464 g/mol. Its structural features contribute to its interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities. Key areas of focus include:

  • Antimicrobial Activity : The compound has shown significant antimicrobial effects against both Gram-positive and Gram-negative bacteria.
  • Mechanisms of Action : The presence of the sulfonamide group is believed to enhance its efficacy by inhibiting bacterial growth through competitive inhibition of the enzyme dihydropteroate synthase involved in folate synthesis.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenActivity DescriptionReference
Staphylococcus aureusInhibition at low concentrations
Escherichia coliEffective against resistant strains
Pseudomonas aeruginosaModerate activity observed

Case Studies and Research Findings

  • Antimicrobial Studies : A study demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity. The sulfonamide group was crucial for inhibiting bacterial growth by targeting the folate synthesis pathway.
  • In Vitro Testing : In vitro tests against various leukemia cell lines indicated that similar compounds showed varying degrees of cytotoxicity. For example, certain derivatives displayed IC50 values lower than 20 µg/mL against CCRF-CEM leukemia cells, suggesting potential as anticancer agents .
  • Mechanistic Insights : Research has indicated that the mechanism of action involves disruption of essential metabolic processes in bacteria and cancer cells. The compound's structural features allow it to interact effectively with key enzymes involved in these pathways.

Q & A

Q. Table 1. Key Synthetic Parameters and Outcomes

StepParameterOptimal RangeOutcomeReference
CouplingTemperature0–5°C78% conversion
CyclizationSolventDMF92% purity
PurificationEluent RatioCH₂Cl₂:MeOH 9:1Yield: 58%

Q. Table 2. Biological Activity Profiling

AssayCell Line/EnzymeResult (IC₅₀)Reference
Kinase inhibitionPKC-α12.3 ± 1.5 nM
CytotoxicityHCT-1168.7 ± 0.9 μM

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